MCH-R1 Binding Affinity: Target Compound vs. Piperidin-4-yl Amide Lead Series
A direct head-to-head binding comparison between this specific compound and its closest piperidin-4-yl amide or urea analogs at the MCH-R1 receptor could not be located in any permissible primary research paper or patent. The broader piperidin-4-yl urea class was optimized from a piperidin-4-yl amide lead series to reduce hERG channel affinity while retaining MCH-R1 potency; however, no IC₅₀, Kᵢ, or hERG data were found in admissible sources for the specific CAS 2034583-91-8 [1]. Therefore, no quantitative differentiation claim can be made for this target.
| Evidence Dimension | MCH-R1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not available in permissible primary sources |
| Comparator Or Baseline | Piperidin-4-yl amide lead series (class-level); no direct comparator data found |
| Quantified Difference | Cannot be calculated |
| Conditions | Not available |
Why This Matters
Without target-specific potency data, this compound cannot be prioritized over class analogs for MCH-R1-focused screening campaigns.
- [1] Berglund, S.; Egner, B. J.; Gradén, H.; Gradén, J.; Morgan, D. G.; Inghardt, T.; Giordanetto, F. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorg. Med. Chem. Lett. 2009, 19 (15), 4274–4279. View Source
